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Udp-N-acetylmuramylalanine - 1941-66-8

Udp-N-acetylmuramylalanine

Catalog Number: EVT-1211531
CAS Number: 1941-66-8
Molecular Formula: C23H36N4O20P2
Molecular Weight: 750.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Uridine diphosphate N-acetylmuramylalanine is derived from uridine diphosphate N-acetylmuramic acid. It is classified under the category of nucleotide sugars, which are activated forms of sugars that participate in glycosylation reactions. This compound is primarily found in bacteria, where it contributes to the structural framework of the bacterial cell wall by linking with amino acids to form peptidoglycan.

Synthesis Analysis

The synthesis of uridine diphosphate N-acetylmuramylalanine typically involves multiple enzymatic steps. The key enzymes include MurA, MurB, and MurC, which sequentially convert substrates into UDP-N-acetylmuramic acid and then into UDP-N-acetylmuramylalanine.

  1. MurA catalyzes the conversion of phosphoenolpyruvate and UDP-N-acetylglucosamine into UDP-N-acetylenolpyruvylglucosamine.
  2. MurB then reduces this compound to UDP-N-acetylmuramic acid.
  3. Finally, MurC adds an L-alanine to produce uridine diphosphate N-acetylmuramylalanine.

Optimization studies have shown that using specific solvents and catalysts can enhance yields during synthesis. For instance, a study indicated that using a combination of dimethylformamide and dimethyl sulfoxide with 1H-tetrazole as a catalyst significantly improved reaction rates and product yields .

Molecular Structure Analysis

The molecular structure of uridine diphosphate N-acetylmuramylalanine consists of:

  • A uridine diphosphate moiety
  • An N-acetylmuramic acid backbone
  • An attached L-alanine residue

The compound can be represented structurally as follows:

UDP N acetylmuramylalanine=UDP+N acetylmuramic acid+L alanine\text{UDP N acetylmuramylalanine}=\text{UDP}+\text{N acetylmuramic acid}+\text{L alanine}

The specific stereochemistry and functional groups present in this molecule contribute to its reactivity and interaction with various enzymes involved in peptidoglycan biosynthesis.

Chemical Reactions Analysis

Uridine diphosphate N-acetylmuramylalanine participates in several critical biochemical reactions:

  1. Formation of Peptidoglycan: It acts as a substrate for ligases such as MurD ligase, which catalyzes the attachment of D-glutamate to form peptidoglycan precursors.
  2. Enzymatic Hydrolysis: The compound can undergo hydrolysis reactions facilitated by specific hydrolases, leading to the release of UDP and other components.
  3. Inhibition Studies: Research has identified inhibitors targeting enzymes like MurC and MurD, which can affect the utilization of uridine diphosphate N-acetylmuramylalanine, providing insights into potential antibacterial strategies .
Mechanism of Action

The mechanism of action for uridine diphosphate N-acetylmuramylalanine primarily involves its role as a substrate for various ligases in the peptidoglycan biosynthesis pathway. Upon binding to the active site of enzymes such as MurD ligase, it undergoes nucleophilic attack by amino acids (e.g., D-glutamate), leading to peptide bond formation.

This process is crucial for building the cross-linked structure of peptidoglycan, which provides mechanical strength to bacterial cells. The efficiency of this reaction can be influenced by factors such as enzyme concentration, substrate availability, and environmental conditions (e.g., pH and temperature) .

Physical and Chemical Properties Analysis

Uridine diphosphate N-acetylmuramylalanine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 g/mol
  • Solubility: Highly soluble in aqueous solutions due to its polar nature
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels
  • Hygroscopic Nature: Tends to absorb moisture from the environment, impacting storage conditions .

These properties are critical for its function in biological systems and must be considered during experimental applications.

Applications

Uridine diphosphate N-acetylmuramylalanine has several scientific applications:

  1. Antibiotic Development: As a key player in bacterial cell wall synthesis, it serves as a target for developing new antibiotics that inhibit peptidoglycan biosynthesis.
  2. Biochemical Research: It is used in studies investigating bacterial growth mechanisms and enzyme kinetics related to peptidoglycan synthesis.
  3. Metabolic Labeling: Modified derivatives of this compound are employed in metabolic labeling studies to trace peptidoglycan dynamics within bacterial cells .
Introduction to UDP-N-Acetylmuramylalanine in Bacterial Physiology

UDP-N-acetylmuramylalanine (UDP-MurNAc-L-Ala) is an essential nucleotide precursor in bacterial peptidoglycan (PG) biosynthesis. This molecule consists of UDP-N-acetylmuramic acid (UDP-MurNAc) covalently linked to L-alanine via a high-energy amide bond, serving as the foundational unit for subsequent peptide chain elongation. Peptidoglycan forms a mesh-like layer outside the bacterial cytoplasmic membrane, providing structural integrity, osmotic protection, and shape determination. The absence of PG in mammalian cells makes its biosynthetic pathway—including UDP-MurNAc-L-Ala—a prime target for antibacterial agents [9]. This compound occupies a central position in the cytoplasmic phase of PG assembly, acting as the substrate for downstream ligases that sequentially add amino acids to form the pentapeptide chain essential for cross-linking [2] [8].

Structural and Functional Role in Peptidoglycan Biosynthesis

Structurally, UDP-MurNAc-L-Ala is synthesized in two enzymatic steps from UDP-N-acetylglucosamine (UDP-GlcNAc). First, MurA transfers an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-GlcNAc, yielding UDP-enolpyruvyl-GlcNAc. MurB then reduces this intermediate using NADPH to generate UDP-MurNAc [3] [7]. The MurC ligase catalyzes the ATP-dependent addition of L-alanine to the D-lactyl carboxyl group of UDP-MurNAc, forming UDP-MurNAc-L-Ala (Figure 1) [2] [5]. This reaction establishes the first peptide bond of the PG stem peptide, initiating the cytoplasmic assembly of the monomeric PG unit.

Regulatory Functions: Beyond its role as a biosynthetic intermediate, UDP-MurNAc-L-Ala acts as a critical allosteric regulator. In Escherichia coli, it activates glutamate racemase (MurI), which generates D-glutamate—an essential PG component. Kinetic studies reveal that 6.5 µM UDP-MurNAc-L-Ala increases the racemase’s Vmax by 85-fold (from 0.4 to 34 µmol/min·mg) and reduces its Km for D-glutamate from 18.9 mM to 4.2 mM [1]. This regulation ensures coordinated synthesis of D-glutamate precisely when the PG precursor requires it. The N-terminal domain of glutamate racemase is indispensable for this activation, as truncation mutants lose >80% of their activity even with UDP-MurNAc-L-Ala present [1].

Feedback Inhibition: UDP-MurNAc (a precursor of UDP-MurNAc-L-Ala) inhibits MurA through a "dormant complex" mechanism. Molecular dynamics simulations show that UDP-MurNAc binds MurA more tightly than UDP-GlcNAc, stabilizing a closed conformation that obstructs the active site. This feedback loop regulates flux through the early cytoplasmic pathway to prevent accumulation of intermediates [6].

Table 1: Kinetic Parameters of Enzymes Utilizing UDP-MurNAc-L-Ala

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min·mg)Regulator/Effector
Glutamate racemaseEscherichia coliD-Glutamate18,900 (basal)0.4 (basal)None
Glutamate racemaseEscherichia coliD-Glutamate4,200 (activated)34 (activated)6.5 µM UDP-MurNAc-L-Ala
MurC (Ligase)Verrucomicrobium spinosumUDP-MurNAc90NDATP (Km = 470 µM)
MurD (Ligase)Escherichia coliUDP-MurNAc-L-AlaVariable*NDATP-dependent

MurD exhibits species-dependent kinetics; ND = Not Determined in cited studies [1] [5].

Evolutionary Conservation Across Bacterial Taxa

UDP-MurNAc-L-Ala biosynthesis is universally conserved across bacteria, reflecting its non-redundant role in PG assembly. MurC orthologs are present in >99% of sequenced bacterial genomes, including obligate intracellular pathogens like Chlamydia, which possess minimal PG synthesis machinery [5]. Despite this conservation, gene fusion events reveal evolutionary adaptations. In Verrucomicrobium spinosum (phylum Verrucomicrobia), a unique murB-murC fusion gene encodes a bifunctional enzyme (MurB/C) that catalyzes both UDP-MurNAc synthesis (MurB) and L-alanine addition (MurC) [5]. This fusion likely enhances metabolic channeling, ensuring efficient substrate transfer between sequential steps. Functional complementation assays confirm that the V. spinosum MurB/C rescues E. coli murB and murC temperature-sensitive mutants, underscoring the catalytic equivalence of the fused domains to their standalone counterparts [5].

However, such fusions are lineage-specific. Most bacteria, including model organisms like E. coli and Bacillus subtilis, retain discrete murB and murC genes. The MurC active site residues—particularly those binding ATP and the D-lactyl moiety of UDP-MurNAc—are >90% identical across Proteobacteria, Firmicutes, and Actinobacteria, indicating strong selective pressure against mutation [2] [4]. This conservation extends to the MurC product, UDP-MurNAc-L-Ala, which invariably serves as the acceptor for D-glutamate in the next ligation step (MurD), irrespective of variations in the PG peptide stem composition (e.g., meso-diaminopimelate in E. coli vs. L-lysine in Staphylococcus aureus) [9].

Table 2: Distribution of UDP-MurNAc-L-Ala Pathway Enzymes in Bacterial Taxa

Bacterial GroupMurAMurBMurCMurB/C FusionNotes
Proteobacteria (e.g., E. coli)YesYesYesNoCanonical pathway; separate genes
Verrucomicrobia (e.g., V. spinosum)YesNoNoYesSingle fusion enzyme MurB/C
ChlamydialesReducedReducedReducedNoMinimal PG machinery; may lack MurB
Firmicutes (e.g., B. subtilis)YesYesYesNoHigh MurC expression in sporulation

Key Position in the Cytoplasmic Phase of Cell Wall Synthesis

The cytoplasmic phase of PG biosynthesis involves six sequential ATP-dependent reactions (MurA–MurF) producing UDP-MurNAc-pentapeptide. UDP-MurNAc-L-Ala represents the third intermediate in this pathway (Figure 2), positioning it at a critical metabolic branch point:

  • Precursor for Downstream Ligases: UDP-MurNAc-L-Ala is the obligate substrate for MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase), which adds D-glutamate using ATP hydrolysis [2] [4]. This reaction yields UDP-MurNAc-L-Ala-D-Glu, which subsequently receives a diamino acid (MurE) and dipeptide (MurF).

  • Commitment to PG Assembly: Once synthesized, UDP-MurNAc-L-Ala is dedicated to PG formation. No known metabolic pathways divert it toward alternative fates, contrasting with UDP-GlcNAc (also used in N-glycosylation) [8].

  • Coordination with Cell Division: The murC gene resides in the dcw (division cell wall) cluster, which includes ftsI (penicillin-binding protein 3), murG, and ftsA. This genomic arrangement ensures co-regulated transcription of genes involved in PG synthesis and septation [2]. In E. coli, the gene order is pbpBmurEmurFmurCmurG, with murC expression tightly coupled to cell cycle progression [4].

  • Transition to Membrane-Associated Steps: After MurF catalysis, the completed UDP-MurNAc-pentapeptide is transferred to the membrane carrier undecaprenyl phosphate (C55-P) by MraY, forming Lipid I. Crucially, UDP-MurNAc-L-Ala itself cannot be translocated across the membrane; only the pentapeptide-bearing precursor engages MraY [8]. This compartmentalization ensures that incomplete intermediates are not wasted on external PG assembly.

Kinetic Constraints: MurC exhibits high affinity for UDP-MurNAc (Km = 90 µM in V. spinosum MurB/C) and L-alanine (Km = 25 µM), preventing intermediate accumulation [5]. The enzyme requires Mg2+ (optimal at 10 mM) and alkaline pH (optimum pH 9.0), reflecting the ionic conditions of the bacterial cytoplasm [5]. ATP hydrolysis by MurC provides energy for amide bond formation, with the reaction proceeding via acyl-adenylate and tetrahedral intermediates [2].

Concluding RemarksUDP-N-acetylmuramylalanine exemplifies a metabolically constrained, evolutionarily conserved intermediate that bridges early PG precursor synthesis with peptide stem elongation. Its dual roles as a biosynthetic precursor and allosteric regulator of glutamate racemase underscore the functional integration of the cytoplasmic steps of PG assembly. While the core pathway is immutable, innovations like the MurB/C fusion in Verrucomicrobia demonstrate adaptive evolution to optimize flux through this essential pathway. Future studies exploring the structural basis of UDP-MurNAc-L-Ala-dependent activation of glutamate racemase, or inhibitors targeting MurC, could yield novel antibacterial strategies.

Properties

CAS Number

1941-66-8

Product Name

Udp-N-acetylmuramylalanine

IUPAC Name

(2R)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid

Molecular Formula

C23H36N4O20P2

Molecular Weight

750.5 g/mol

InChI

InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9-,11-,12-,14-,15-,16-,17-,18-,20-,22?/m1/s1

InChI Key

NTMMCWJNQNKACG-JKXSCJIPSA-N

SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Synonyms

UDP-MurNac-Ala
UDP-N-acetylmuramyl-L-alanine
UDP-N-acetylmuramylalanine

Canonical SMILES

CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O

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